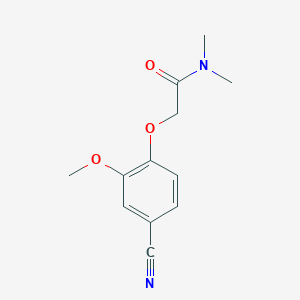

2-(4-cyano-2-methoxyphenoxy)-N,N-dimethylacetamide

Description

2-(4-Cyano-2-methoxyphenoxy)-N,N-dimethylacetamide is a substituted acetamide derivative characterized by a phenoxy ring with a cyano group (-CN) at the 4-position and a methoxy group (-OCH₃) at the 2-position, linked to an N,N-dimethylacetamide moiety.

Properties

IUPAC Name |

2-(4-cyano-2-methoxyphenoxy)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-14(2)12(15)8-17-10-5-4-9(7-13)6-11(10)16-3/h4-6H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIFZQUEECGLCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=C(C=C(C=C1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-cyano-2-methoxyphenoxy)-N,N-dimethylacetamide typically involves multiple steps:

Starting Materials: The synthesis begins with 4-cyano-2-methoxyphenol and N,N-dimethylacetamide.

Reaction Conditions: The phenol group is first activated, often using a base such as sodium hydride, to form the phenoxide ion.

Nucleophilic Substitution: The phenoxide ion then undergoes nucleophilic substitution with a suitable acylating agent, such as acetyl chloride, to form the desired acetamide compound.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

2-(4-Cyano-2-methoxyphenoxy)-N,N-dimethylacetamide undergoes various chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction reactions, often using agents like lithium aluminum hydride, can convert the cyano group to an amine.

Substitution: The methoxy group can be substituted under specific conditions, such as using halogenating agents to form halogenated derivatives.

Hydrolysis: Acidic or basic hydrolysis can break down the acetamide group, yielding the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Cyano-2-methoxyphenoxy)-N,N-dimethylacetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-cyano-2-methoxyphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy group can influence the compound’s solubility and reactivity, while the acetamide group can form hydrogen bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenoxy Acetamides

2-(2,4-Dichlorophenoxy)-N,N-dimethylacetamide (CAS: 6333-39-7)

- Structure: Features chlorine atoms at the 2- and 4-positions of the phenoxy ring.

- Molecular Formula: C₁₀H₁₁Cl₂NO₂ .

- Applications : Chlorinated analogs are often used as herbicides or intermediates in agrochemical synthesis. The electron-withdrawing Cl groups enhance stability and lipophilicity, favoring membrane permeability .

- Safety : Halogenated compounds may pose environmental persistence concerns, necessitating careful handling .

2-(4-Iodophenoxy)-N,N-dimethylacetamide (2q)

Amino- and Fluoro-Substituted Phenoxy Acetamides

2-(4-Amino-3-fluorophenoxy)-N,N-dimethylacetamide (CAS: 1249677-08-4)

- Molecular Formula : C₁₀H₁₃FN₂O₂.

- Properties: The amino group (-NH₂) introduces hydrogen-bonding capability, while fluorine enhances metabolic stability. This compound is used in life sciences research, with applications in drug metabolite synthesis .

- Storage : Stable at room temperature, supplied in high-purity grades (up to 99.999%) .

2-(2-((2,6-Dichloro-4-fluorophenyl)amino)-5-fluorophenyl)-N,N-dimethylacetamide (8d)

- Structure : Dual chloro and fluoro substituents with an aniline linkage.

- Application: Intermediate in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to avoid metabolic activation pathways .

Nitro-Biphenyl and Extended Chain Acetamides

NO₂-Bi-1-S-DMAc (2-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)ethanic acid N,N-dimethylacetamide)

- Crystallographic Data: Property NO₂-Bi-1-S-DMAc Molecular Formula C₁₈H₁₉NO₅ Crystal System Triclinic Space Group P1 Formula Mass (g·mol⁻¹) 360.36

Applications : Nitro groups enhance rigidity and π-π stacking, making these compounds suitable for liquid-crystalline polymers and materials with defined packing arrangements .

Key Comparative Data Table

Research Findings and Implications

- Synthetic Utility : N,N-Dimethylacetamide (DMAc) is a preferred solvent for synthesizing these compounds due to its high polarity and ability to dissolve polymers .

- Biological Activity: Electron-withdrawing groups (e.g., -CN, -NO₂) enhance binding to biological targets, while electron-donating groups (e.g., -OCH₃, -NH₂) improve solubility .

- Safety Considerations : Percutaneous absorption of DMAc necessitates biological monitoring in industrial settings .

Biological Activity

2-(4-Cyano-2-methoxyphenoxy)-N,N-dimethylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on various studies and research findings.

Chemical Structure and Properties

The compound features a cyano group, methoxy group, and an N,N-dimethylacetamide moiety. The cyano group can act as an electrophile, while the methoxy group enhances solubility and reactivity. The acetamide group facilitates hydrogen bonding with biological targets, influencing its pharmacological profile.

The biological activity of 2-(4-cyano-2-methoxyphenoxy)-N,N-dimethylacetamide is primarily attributed to its interaction with specific molecular targets. The cyano group participates in electrophilic reactions with nucleophilic sites in proteins and nucleic acids, potentially leading to modulation of various biochemical pathways. The methoxy group contributes to the compound's solubility and overall reactivity in biological systems.

Antimicrobial Properties

Research has indicated that derivatives of 2-(4-cyano-2-methoxyphenoxy)-N,N-dimethylacetamide exhibit notable antimicrobial activity. A study highlighted that certain analogs demonstrated effective inhibition against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. For example, compounds with similar structures have been tested for their ability to inhibit cancer cell proliferation, showing promising results against breast and prostate cancer cell lines .

Case Study 1: Androgen Receptor Agonist Activity

A series of experiments evaluated the agonistic activity of compounds related to 2-(4-cyano-2-methoxyphenoxy)-N,N-dimethylacetamide on the androgen receptor (AR). The presence of the cyano moiety was crucial for maintaining agonist activity. For instance, a derivative exhibited 89.5% efficacy compared to dihydrotestosterone (DHT) at a concentration of 30 μM, demonstrating its potential as a therapeutic agent in androgen-related conditions .

| Compound | EC50 (nM) | Efficacy (%) |

|---|---|---|

| DHT | 3.1 ± 0.9 | 100 |

| Ostarine | 1.7 ± 0.1 | 85.8 ± 7.4 |

| Tested Compound | 80.3 ± 74.5 | 89.5 ± 15.4 |

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial properties of synthesized derivatives, which were tested against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of inhibition, with some exhibiting IC50 values comparable to standard antibiotics, indicating their potential for further development as antibacterial agents .

Q & A

Basic: What are the common synthetic routes for 2-(4-cyano-2-methoxyphenoxy)-N,N-dimethylacetamide?

The synthesis typically involves multi-step reactions starting with substituted phenols or acetamide precursors. For example, substituted phenols can react with chloroacetyl derivatives (e.g., chloroacetyl chloride) under alkaline conditions to form ether linkages, followed by cyano group introduction via condensation with cyanoacetic acid or nitrile-containing reagents. A key intermediate, such as 4-cyano-2-methoxyphenol, may undergo nucleophilic substitution with dimethylacetamide derivatives. Optimization of solvent choice (e.g., DMF or THF) and catalysts (e.g., potassium carbonate) is critical for yield improvement .

Advanced: How can researchers address low yields in multi-step syntheses of similar acetamide derivatives?

Low yields often arise from side reactions or unstable intermediates. Strategies include:

- Protecting group chemistry : Temporarily shielding reactive sites (e.g., amino or hydroxyl groups) to prevent undesired reactions .

- Stepwise purification : Isolating intermediates via column chromatography or recrystallization to minimize carryover impurities .

- Catalytic optimization : Using palladium or copper catalysts for coupling reactions to enhance efficiency .

For example, the synthesis of AZD8931 (a structurally complex acetamide) achieved a 2-5% yield through 11 steps, highlighting the need for meticulous optimization .

Basic: What spectroscopic methods are used to characterize this compound?

- IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch ~2240 cm⁻¹, C=O stretch ~1650 cm⁻¹) .

- ¹H/¹³C NMR : Identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, dimethylacetamide methyl groups at δ 2.8–3.1 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Advanced: How to resolve contradictions in NMR data for acetamide derivatives?

Discrepancies may arise from solvent effects, tautomerism, or impurities. Solutions include:

- Variable-temperature NMR : To detect dynamic processes (e.g., rotameric equilibria) .

- 2D NMR (COSY, HSQC) : For unambiguous assignment of proton-carbon correlations .

- Deuterated solvent screening : Testing DMSO-d₆ vs. CDCl₃ to observe solvent-dependent shifts .

Basic: What safety precautions are required when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts .

- Waste disposal : Segregate organic waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced: How can computational methods streamline reaction design for this compound?

- Quantum chemical calculations : Predict transition states and optimize reaction pathways (e.g., DFT for cyano group introduction) .

- Machine learning : Train models on existing reaction datasets to predict optimal conditions (solvent, temperature) .

- In silico screening : Evaluate substituent effects on bioactivity using molecular docking simulations .

Basic: What in vitro assays are used to evaluate its biological activity?

- Enzyme inhibition assays : Test interactions with target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .

- Cell viability assays : MTT or resazurin-based tests to assess cytotoxicity in cancer cell lines .

- Receptor binding studies : Radioligand competition assays to determine affinity for GPCRs or nuclear receptors .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

- Analog synthesis : Systematically modify substituents (e.g., methoxy vs. ethoxy groups, cyano vs. nitro groups) .

- Pharmacophore modeling : Identify critical moieties (e.g., acetamide backbone, cyano group) for bioactivity .

- Bioisosteric replacement : Substitute the phenoxy group with thioether or sulfone groups to enhance metabolic stability .

Basic: What solvents are optimal for recrystallizing this compound?

- Polar aprotic solvents : DMF or DMSO for high solubility at elevated temperatures .

- Mixed solvent systems : Gradual addition of hexane to ethyl acetate to induce crystallization .

Advanced: How to troubleshoot poor solubility in biological assays?

- Co-solvents : Use DMSO (≤1%) or cyclodextrins to enhance aqueous solubility .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Basic: What chromatographic techniques are used for purity analysis?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .

- TLC : Silica gel plates eluted with ethyl acetate/hexane mixtures (visualized under UV) .

Advanced: How to validate synthetic methods for reproducibility?

- Design of Experiments (DoE) : Statistically optimize reaction parameters (e.g., temperature, stoichiometry) .

- Round-robin testing : Collaborate with independent labs to verify protocol robustness .

- Stability studies : Monitor intermediate degradation under varying storage conditions .

Basic: What are the key challenges in scaling up synthesis?

- Exothermic reactions : Use jacketed reactors with temperature control to manage heat .

- Cost of reagents : Substitute expensive catalysts (e.g., Pd) with cheaper alternatives (e.g., Cu) .

Advanced: How to analyze metabolic pathways of this compound in vitro?

- Liver microsome assays : Incubate with cytochrome P450 isoforms and analyze metabolites via LC-MS .

- Isotope labeling : Use ¹⁴C-labeled compounds to track biotransformation products .

Basic: What regulatory guidelines apply to preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.